molecular formula C10H8F2N2 B13338765 (5,8-Difluoroisoquinolin-1-yl)methanamine

(5,8-Difluoroisoquinolin-1-yl)methanamine

Cat. No.: B13338765
M. Wt: 194.18 g/mol
InChI Key: RPJDZTWEAGDNSZ-UHFFFAOYSA-N
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Description

(5,8-Difluoroisoquinolin-1-yl)methanamine is a chemical compound with the molecular formula C10H8F2N2 It is an isoquinoline derivative, characterized by the presence of two fluorine atoms at the 5th and 8th positions of the isoquinoline ring, and an amine group attached to the methylene carbon at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,8-Difluoroisoquinolin-1-yl)methanamine typically involves multi-step organic reactionsThe reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with rigorous quality control measures, is essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5,8-Difluoroisoquinolin-1-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced amine forms.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

(5,8-Difluoroisoquinolin-1-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5,8-Difluoroisoquinolin-1-yl)methanamine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (5,7-Difluoroisoquinolin-1-yl)methanamine: Similar in structure but with fluorine atoms at the 5th and 7th positions.

    (8-Fluoroisoquinolin-1-yl)methanamine: Contains a single fluorine atom at the 8th position.

    (5-Fluoroisoquinolin-1-yl)methanamine: Contains a single fluorine atom at the 5th position.

Uniqueness

(5,8-Difluoroisoquinolin-1-yl)methanamine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual fluorination pattern may enhance its stability and binding properties compared to similar compounds with different fluorination patterns.

Properties

Molecular Formula

C10H8F2N2

Molecular Weight

194.18 g/mol

IUPAC Name

(5,8-difluoroisoquinolin-1-yl)methanamine

InChI

InChI=1S/C10H8F2N2/c11-7-1-2-8(12)10-6(7)3-4-14-9(10)5-13/h1-4H,5,13H2

InChI Key

RPJDZTWEAGDNSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)C=CN=C2CN)F

Origin of Product

United States

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